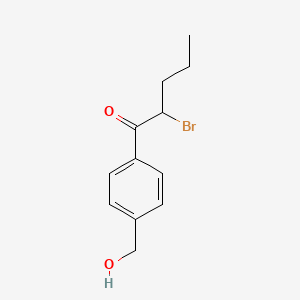
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-hydroxymethyl-phenyl)-pentan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone
- 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone
Uniqueness
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one is unique due to its specific substitution pattern and the presence of both bromine and hydroxymethyl groups.
Properties
CAS No. |
30611-27-9 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-1-[4-(hydroxymethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-11(13)12(15)10-6-4-9(8-14)5-7-10/h4-7,11,14H,2-3,8H2,1H3 |
InChI Key |
AJRUMQHETQGAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


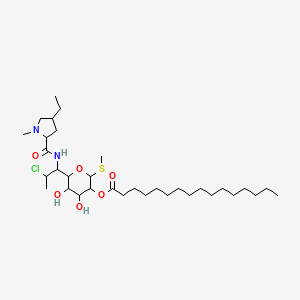
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)


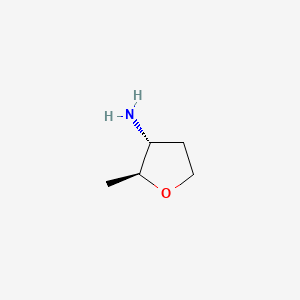
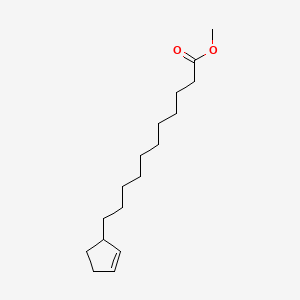
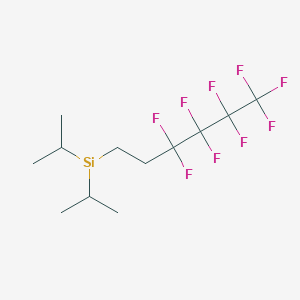
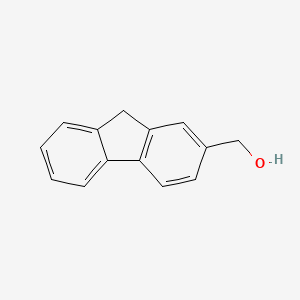
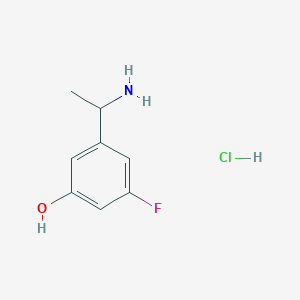
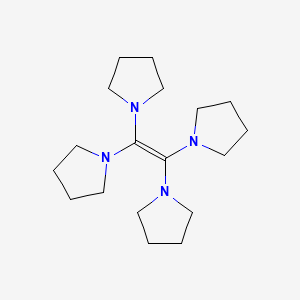
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
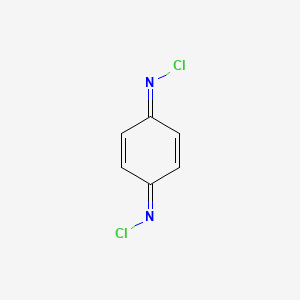
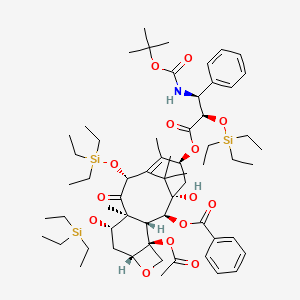
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
